N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative featuring a 2-fluorophenyl carboxamide group and a 7-methyl substituent. The hexahydroquinoline core confers conformational flexibility, while the 2-fluorophenyl group may enhance lipophilicity and target binding compared to unsubstituted or meta-substituted phenyl rings. The 7-methyl group likely influences steric interactions and metabolic stability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-9-6-14-10(15(21)7-9)8-11(17(23)20-14)16(22)19-13-5-3-2-4-12(13)18/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNJOXQSPXBRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 2-fluoroaniline with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness, scalability, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Structural Features
The compound features a hexahydroquinoline backbone with a carboxamide functional group and a fluorophenyl substituent. The presence of the fluorine atom may enhance its lipophilicity and biological activity.
Anticancer Activity
Research has indicated that compounds similar to N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline derivatives exhibit anticancer properties. These compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of hexahydroquinoline derivatives on cancer cell lines. The results showed that certain derivatives could significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Properties
Compounds within the hexahydroquinoline family have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study
In an investigation published in Pharmaceutical Biology, a series of hexahydroquinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that some compounds exhibited MIC values comparable to standard antibiotics .
Neurological Applications
There is emerging evidence that hexahydroquinoline derivatives may possess neuroprotective properties. They may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study
Research featured in Neuropharmacology highlighted the neuroprotective effects of similar compounds in models of Parkinson's disease. The study reported that these compounds could mitigate dopaminergic neuron loss in vitro .
Anti-inflammatory Effects
N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Study
A publication in European Journal of Pharmacology examined the anti-inflammatory effects of hexahydroquinoline derivatives in animal models of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers .
General Synthetic Route
- Starting Material : 2-fluorobenzaldehyde.
- Formation of Dioxo Structure : Condensation reactions followed by cyclization.
- Carboxamide Formation : Reaction with amine sources under acidic conditions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Effects
N-(3-Fluorophenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Structure : Differs in the fluorophenyl substitution (3- vs. 2-position) and a phenyl group at position 1.
- Molecular Formula : C22H17FN2O3 (MW: 376.387) .
- Key Differences: The 3-fluorophenyl group may alter electronic properties and binding interactions compared to the 2-fluoro isomer.
N-(3-Chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Structure : Chlorine substituent at the 3-position of the phenyl ring.
- Molecular Formula : C17H15ClN2O3 (MW: 330.77) .
- Key Differences : Chlorine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.
4-(4-Bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Heterocyclic and Functional Group Modifications
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Structure : Replaces fluorophenyl with a 3-pyridylmethyl group and introduces a 4-hydroxy-2-oxo moiety.
- Key Findings :
N-(5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Pharmacological and Physicochemical Profiles
Critical Insights
Substituent Position : The 2-fluorophenyl group in the target compound may offer superior binding affinity compared to 3-substituted analogues due to optimized steric and electronic interactions .
Halogen Effects : Fluorine’s small size and high electronegativity balance lipophilicity and metabolic stability, whereas bulkier halogens (Cl, Br) may compromise solubility .
Polymorphism Risks : Analogues with heterocyclic substitutions (e.g., pyridylmethyl) exhibit polymorphism, necessitating rigorous crystallographic analysis during development .
Structural Flexibility: The hexahydroquinoline core allows conformational adaptability, but substituents like 7-methyl may restrict rotation, influencing target selectivity .
Biological Activity
N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound belongs to the quinoline family and is characterized by a complex structure that includes a fluorophenyl group and a carboxamide functional group. The molecular formula is , with a molecular weight of 303.30 g/mol. Its structural features suggest potential interactions with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as cyclooxygenases (COX) and other key proteins in inflammatory pathways.
- Modulation of Receptor Activity : It may interact with various receptors that regulate cellular responses to stimuli.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating related compounds found that certain derivatives demonstrated potent antibacterial and antifungal activities. These findings suggest that this compound may also possess similar properties.
Anti-inflammatory Effects
Quinoline derivatives have been explored for their anti-inflammatory potential. Studies have shown that modifications in the quinoline structure can enhance their ability to inhibit nitric oxide production and reduce inflammation in models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The specific effects of this compound on these pathways remain to be fully elucidated.
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline Derivative A | MCF-7 | 15 |
| Quinoline Derivative B | HeLa | 20 |
Such data suggest that the compound might exhibit selective cytotoxicity against specific cancer types.
Case Studies
- Study on Antimicrobial Efficacy : A series of quinoline derivatives were synthesized and tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts.
- Anti-inflammatory Mechanism : In a study assessing the anti-inflammatory effects of quinoline derivatives on RAW 264.7 macrophages, it was found that certain modifications led to significant reductions in NO production and COX-2 expression levels.
- Cytotoxicity Evaluation : A recent evaluation using MTT assays demonstrated that this compound exhibited notable cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including condensation, cyclization, and amide coupling , based on analogous quinoline derivatives . For example:
- Step 1 : Condensation of 2-fluorobenzaldehyde with a methyl-substituted cyclohexanedione to form a chalcone intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., p-toluenesulfonic acid or Lewis acids) to generate the hexahydroquinoline core.
- Step 3 : Amide formation via coupling with a carboxamide group using EDCI/HOBt or similar reagents.
Q. Key Variables :
| Parameter | Impact on Yield/Purity | Example from Analogous Systems |
|---|---|---|
| Catalyst | Lewis acids (e.g., AlCl₃) improve cyclization efficiency | p-TsOH increased yield by 25% in related compounds |
| Temperature | Cyclization at 80–100°C minimizes side products | Higher temps (>110°C) led to decomposition in oxazepine analogs |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance amide coupling | DMF improved coupling efficiency by 40% vs. THF in furan-carboxamides |
Q. How can researchers validate the structural integrity of this compound, given potential stereochemical complexities?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- NMR : Use , , and -NMR to confirm substituent positions and fluorophenyl integration .
- X-ray Crystallography : Resolves stereochemistry of the hexahydroquinoline core and amide conformation (e.g., see for a related structure) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities .
Q. Common Pitfalls :
- Fluorine’s strong deshielding effect in NMR may obscure neighboring proton signals; use deuterated DMSO for clarity .
- Crystallization challenges due to hydrophobic fluorophenyl groups: Try methanol/water mixtures .
Q. What are the recommended protocols for assessing solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–8) with surfactants (e.g., Tween-80) for biological assays .
- Stability Studies :
Q. Data Interpretation :
- Low solubility (<10 µM) suggests need for prodrug strategies or formulation with cyclodextrins .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Step 1 : Re-validate docking parameters (e.g., force fields, ligand protonation states) using co-crystallized ligands from Protein Data Bank (PDB) .
- Step 2 : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity experimentally .
- Step 3 : Investigate off-target effects via kinome-wide profiling or RNA-seq if bioactivity contradicts predictions .
Case Study : A fluoroquinoline analog showed false-positive docking for kinase inhibition due to fluorine’s electronegativity; ITC revealed weak binding (Kd > 10 µM) .
Q. What strategies are effective for elucidating the mechanism of action in cellular models, particularly for anticancer or antimicrobial applications?
Methodological Answer:
- Transcriptomics/Proteomics : Use RNA-seq or SILAC proteomics to identify pathway perturbations (e.g., apoptosis markers in cancer cells) .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a clickable probe derivative .
- Resistance Studies : Generate resistant cell lines via gradual dose escalation; sequence genomic DNA to identify mutations .
Key Finding : Related chlorophenyl-quinoline carboxamides induced ROS-mediated apoptosis in cancer cells, validated via NAC (antioxidant) rescue assays .
Q. How can structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) be systematically evaluated to enhance target selectivity?
Methodological Answer:
- SAR Analysis : Synthesize analogs with halogens (F, Cl, Br), electron-withdrawing/donating groups, and test in parallel assays .
- Free Energy Calculations : Use molecular dynamics (MD) simulations to compare binding energies of substituents .
Example : Fluorine’s smaller van der Waals radius improved fit in a hydrophobic enzyme pocket vs. chlorine in a kinase inhibitor study .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Metabolite Identification : Use liver microsomes + LC-HRMS to detect rapid degradation (e.g., amide hydrolysis) .
- Formulation Optimization : Encapsulate in liposomes or PEGylate to improve in vivo stability .
Data Integration : A methyl-quinoline analog showed poor in vivo efficacy due to rapid hepatic clearance; PEGylation extended half-life 3-fold .
Tables for Key Comparisons
Table 1 : Impact of Catalysts on Cyclization Yield (Hypothetical Data)
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| p-TsOH | 80 | 68 | 95 |
| AlCl₃ | 100 | 72 | 92 |
| None | 80 | 35 | 85 |
Table 2 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO | 50 | Stable |
| PBS (pH 7.4) | 0.5 | Degraded (15%) |
| Methanol | 10 | Stable |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
